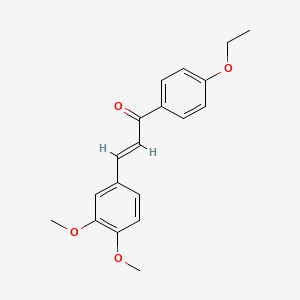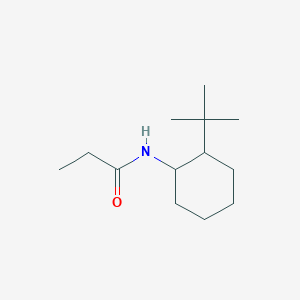
N-(2-tert-butylcyclohexyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-tert-butylcyclohexyl)propanamide, also known as BAC, is a compound that has gained attention in scientific research due to its unique properties. BAC is a chiral compound, which means it has two mirror-image forms that can have different biological effects.
Mécanisme D'action
N-(2-tert-butylcyclohexyl)propanamide is believed to work by blocking the activity of voltage-gated sodium channels. This prevents the influx of sodium ions into neurons, which is necessary for the propagation of action potentials. By blocking this process, N-(2-tert-butylcyclohexyl)propanamide can decrease the activity of neurons and reduce pain sensation.
Biochemical and Physiological Effects:
N-(2-tert-butylcyclohexyl)propanamide has been shown to have a low toxicity profile, making it a promising candidate for further study. It has also been shown to have a longer duration of action compared to lidocaine. N-(2-tert-butylcyclohexyl)propanamide has been studied in animal models and has been shown to be effective in reducing pain sensation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-tert-butylcyclohexyl)propanamide in lab experiments is its low toxicity profile. This makes it a safer option compared to other anesthetic agents. However, one limitation is that N-(2-tert-butylcyclohexyl)propanamide is a chiral compound, which means that its two mirror-image forms can have different biological effects. This can complicate experiments and require careful consideration of the specific form of N-(2-tert-butylcyclohexyl)propanamide being used.
Orientations Futures
There are several potential future directions for research on N-(2-tert-butylcyclohexyl)propanamide. One area of interest is its potential as a local anesthetic for dental procedures. N-(2-tert-butylcyclohexyl)propanamide has also been studied for its potential as an anti-arrhythmic agent, as it has been shown to modulate the activity of cardiac ion channels. Additionally, further study is needed to determine the optimal dosage and administration method for N-(2-tert-butylcyclohexyl)propanamide in order to maximize its effectiveness as an anesthetic agent.
Méthodes De Synthèse
The synthesis of N-(2-tert-butylcyclohexyl)propanamide involves the reaction of 2-tert-butylcyclohexanone with propanoyl chloride in the presence of a base. This reaction yields N-(2-tert-butylcyclohexyl)propanamide as a white crystalline solid. The purity of the compound can be confirmed using nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N-(2-tert-butylcyclohexyl)propanamide has been studied for its potential as an anesthetic agent. It has been shown to have a similar potency to lidocaine, a commonly used local anesthetic. N-(2-tert-butylcyclohexyl)propanamide has also been studied for its ability to modulate the activity of ion channels, specifically the voltage-gated sodium channels that are responsible for the propagation of action potentials in neurons. This modulation can lead to a decrease in pain sensation.
Propriétés
IUPAC Name |
N-(2-tert-butylcyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-5-12(15)14-11-9-7-6-8-10(11)13(2,3)4/h10-11H,5-9H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALNGVQVNBYWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCCCC1C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

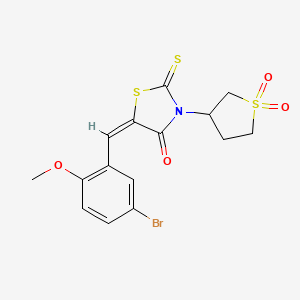

![1-(benzylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5312968.png)
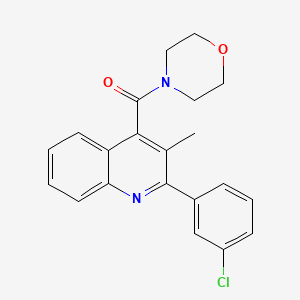
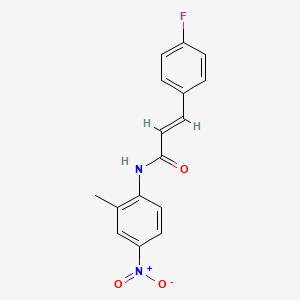
![2-[(6-bromo-3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5312992.png)
![2,5-dimethyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5313007.png)
![(1-benzyl-4-piperidinyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5313011.png)
![3-[2-(3-methoxybenzyl)-4-morpholinyl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5313025.png)
![2-tert-butyl-6-(3,5-difluoro-4-methoxybenzoyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5313027.png)
